molecular formula C28H44O5 B2501058 [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate CAS No. 887594-38-9

[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate

Cat. No.: B2501058
CAS No.: 887594-38-9
M. Wt: 460.655
InChI Key: WZYRALPUSAFQBK-BQYQJAHWSA-N
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Description

[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, a long nonadec-14-enyl chain, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate typically involves multiple steps, starting with the preparation of the core cyclohexa-1,4-dien-1-yl structure. This can be achieved through a series of reactions, including aldol condensation and subsequent functional group modifications. The introduction of the nonadec-14-enyl chain is often accomplished via a Wittig reaction, which allows for the formation of the (E)-alkene configuration. The final step involves the acetylation of the hydroxy group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the cyclohexa-1,4-dien-1-yl structure can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to determine its efficacy in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate involves its interaction with specific molecular targets. The hydroxy and acetate groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The nonadec-14-enyl chain may facilitate membrane interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl acetate: Lacks the nonadec-14-enyl chain.

    4-hydroxy-2-methyl-5-[(E)-dec-9-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl acetate: Has a shorter alkyl chain.

    4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl methyl ether: The acetate group is replaced with a methyl ether.

Uniqueness

The uniqueness of [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate lies in its long nonadec-14-enyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications.

Properties

IUPAC Name

[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-26(31)25(30)22(2)28(27(24)32)33-23(3)29/h7-8,31H,4-6,9-21H2,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRALPUSAFQBK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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